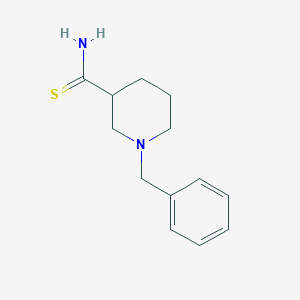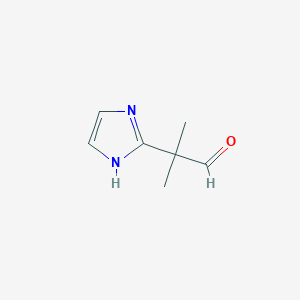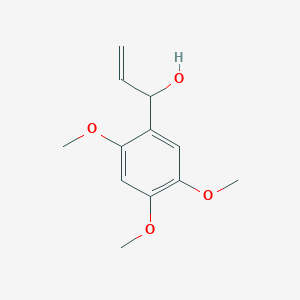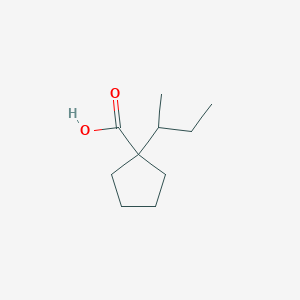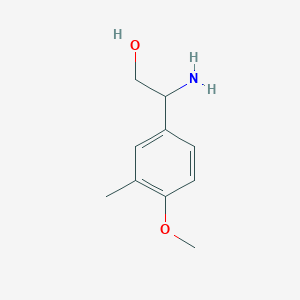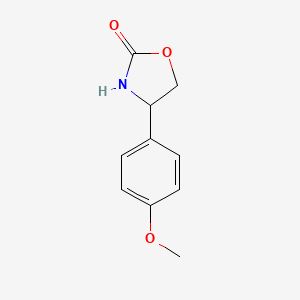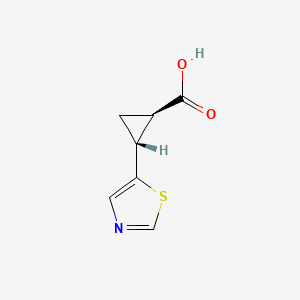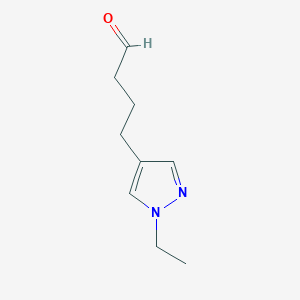
4-(1-Ethyl-1h-pyrazol-4-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-pyrazol-4-yl)butanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H14N2O, is characterized by a pyrazole ring substituted with an ethyl group and a butanal chain. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal typically involves the condensation of an aldehyde with a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: 4-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1H-pyrazol-4-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-pyrazol-4-yl)butanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propanal
- 5-(1-Ethyl-1H-pyrazol-4-yl)pentanal
- 4-(1-Methyl-1H-pyrazol-4-yl)butanal
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)butanal is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanal chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(1-ethylpyrazol-4-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-8-9(7-10-11)5-3-4-6-12/h6-8H,2-5H2,1H3 |
Clave InChI |
ZBLDMTNOHHNECN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


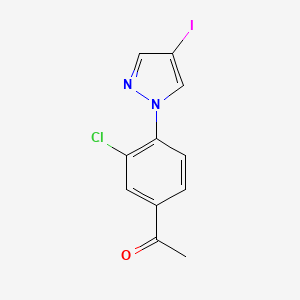
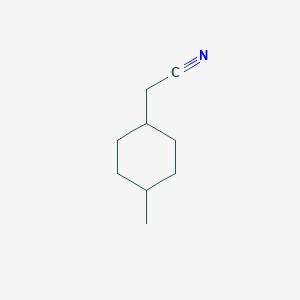
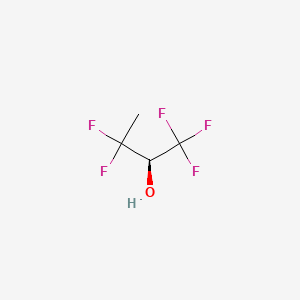
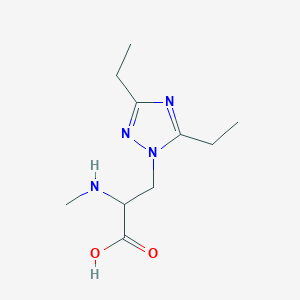
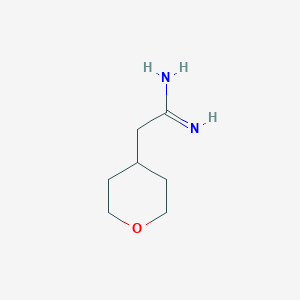
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
